1-(Tetrazolidin-5-ylmethyl)benzotriazole

Description

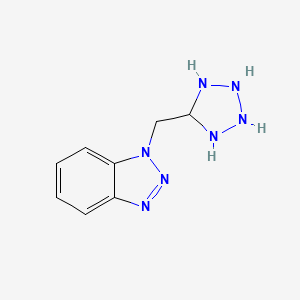

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N7 |

|---|---|

Molecular Weight |

205.22 g/mol |

IUPAC Name |

1-(tetrazolidin-5-ylmethyl)benzotriazole |

InChI |

InChI=1S/C8H11N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4,8,10-13H,5H2 |

InChI Key |

CQCSBEFCRCMCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3NNNN3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Tetrazolidin 5 Ylmethyl Benzotriazole

Retrosynthetic Analysis of the 1-(Tetrazolidin-5-ylmethyl)benzotriazole Scaffold

A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the C-N bond of the methylene (B1212753) linker attached to the benzotriazole (B28993) ring. This disconnection reveals two key building blocks: a functionalized benzotriazole and a 5-(halomethyl)tetrazolidine or a related electrophilic species. This approach allows for the independent synthesis of each heterocyclic core, followed by a final coupling step.

A primary disconnection strategy involves the N-alkylation of benzotriazole with a suitable 5-substituted tetrazolidine (B1588448) derivative. This simplifies the synthesis into two main challenges: the regioselective N1-alkylation of the benzotriazole nucleus and the preparation of a stable and reactive tetrazolidine precursor.

Synthesis of the Benzotriazole Precursor Moiety and its Functionalization

The synthesis of the benzotriazole core is a well-established process, typically achieved through the cyclocondensation of o-phenylenediamine (B120857) with nitrous acid. gsconlinepress.comchemicalbook.comresearchgate.net This reaction proceeds via diazotization of one of the amino groups, followed by intramolecular cyclization. chemicalbook.com

N-Alkylation Strategies for Benzotriazoles in the Context of Methylene Linker Formation

The N-alkylation of benzotriazole is a critical step in the synthesis of the target molecule, as it introduces the methylene linker. However, the presence of two distinct nitrogen atoms (N1 and N2) in the benzotriazole ring often leads to a mixture of N1- and N2-alkylated isomers. nih.govresearchgate.net Achieving high regioselectivity for N1-alkylation is therefore a primary concern.

Several methods have been developed to control the regioselectivity of benzotriazole N-alkylation. The choice of base, solvent, and alkylating agent can significantly influence the outcome. For instance, the use of strong bases like sodium hydride or potassium hydroxide (B78521) in polar aprotic solvents such as DMF often favors N1-alkylation. researchgate.net Phase-transfer catalysis has also been employed to improve the efficiency and selectivity of this reaction. researchgate.net

A novel approach involves the use of dichloromethane (B109758) (DCM) as a C-1 surrogate for the direct introduction of a chloromethyl group onto the benzotriazole nitrogen, which can then be used for subsequent coupling reactions. nih.gov This method offers a direct route to (1H-benzo[d] nih.govthieme-connect.comresearchgate.nettriazol-1-yl)methanol, a key intermediate for forming the methylene linker.

Recent advancements have also explored metal-free catalytic systems for site-selective N1-alkylation. For example, B(C6F5)3 has been shown to catalyze the N1-alkylation of benzotriazoles with diazoalkanes, offering good to excellent yields and high regioselectivity. rsc.org

Table 1: Comparison of N-Alkylation Strategies for Benzotriazoles

| Alkylating Agent | Catalyst/Base | Solvent | Regioselectivity (N1:N2) | Reference |

| Alkyl Halides | NaOH | DMF | Moderate to Good | researchgate.net |

| Alkyl Halides | K2CO3 | Acetone | Moderate | |

| Dichloromethane | DMAP | Acetonitrile | High (for BAEs) | nih.gov |

| Diazoalkanes | B(C6F5)3 | Dichloromethane | Excellent | rsc.org |

| Alkyl Halides | [Bmim]OH | Solvent-free | Good | researchgate.net |

Regioselective Functionalization of the Benzotriazole Nucleus

Controlling the regioselectivity of reactions on the benzotriazole nucleus is paramount. The tautomeric equilibrium between the 1H- and 2H-forms of benzotriazole complicates direct functionalization. nih.gov Transition-metal catalysis has emerged as a powerful tool to achieve high regioselectivity. For example, rhodium-catalyzed allylation of benzotriazoles has demonstrated tunable N1/N2 selectivity based on the choice of ligand. nih.govresearchgate.netvu.nl

Denitrogenative functionalization of benzotriazoles provides another avenue for introducing substituents. thieme-connect.com This can be achieved under thermal or photochemical conditions and has been utilized in the synthesis of complex natural products. thieme-connect.com

Synthesis of the Tetrazolidine Precursor Moiety and its Functionalization

The synthesis of the tetrazolidine ring, a saturated five-membered ring with four nitrogen atoms, is less commonly reported than its aromatic counterpart, tetrazole. The construction of this ring system requires careful control of cyclization conditions to avoid the formation of more stable aromatic structures.

Cyclization Reactions Leading to Tetrazolidine Ring Systems

The synthesis of tetrazolidine derivatives can be approached through multi-component reactions. The Ugi reaction, for instance, can be adapted to produce tetrazole-containing scaffolds which, under specific conditions, could potentially be reduced to the corresponding tetrazolidines. nih.gov A classical Ugi reaction involving an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilylazide) yields an α-acylamino amide which can be a precursor to a tetrazole. nih.gov Subsequent reduction of the tetrazole ring would be necessary to form the tetrazolidine.

Formal [3+2] cycloaddition reactions are a common method for constructing five-membered heterocyclic rings and could be a viable route to tetrazolidine precursors. acs.orgmdpi.com

Introduction of the 5-Substituted Tetrazolidine Moiety for Linkage

To couple with the benzotriazole moiety, the tetrazolidine ring must be functionalized at the 5-position, typically with a leaving group such as a halide. The synthesis of 5-substituted tetrazoles is well-documented, often proceeding from nitriles and an azide source, catalyzed by Lewis acids like zinc bromide. rsc.orgorganic-chemistry.org These methods provide a pathway to 5-substituted tetrazoles which could then be reduced to the desired 5-substituted tetrazolidines.

The functionalized tetrazolidine, for example, 5-(chloromethyl)tetrazolidine, would then serve as the electrophile in the N-alkylation of benzotriazole. The synthesis of such a precursor would likely involve the cyclization of a suitably functionalized starting material, such as an α-halo nitrile, with an azide source, followed by reduction of the resulting tetrazole.

Table 2: Potential Precursors for Tetrazolidine Synthesis

| Precursor Type | Key Reactants | Potential Product | Reference for Analogy |

| Ugi Adduct | Aldehyde, Amine, Isocyanide, Azide | α-Acylamino Tetrazole | nih.gov |

| Nitrile | α-Halo Nitrile, Sodium Azide | 5-(Halomethyl)tetrazole | rsc.orgorganic-chemistry.org |

| Cycloaddition | Imidoyl Azide | 1-Substituted Aminotetrazole | organic-chemistry.org |

Coupling Strategies for the Benzotriazole and Tetrazolidine Moieties via the Methylene Bridge

The formation of the methylene bridge connecting the benzotriazole and tetrazolidine rings is a critical step in the synthesis of this compound. This is typically achieved through reactions that introduce a single carbon unit between the nitrogen atom of the benzotriazole and the tetrazolidine ring.

A primary strategy for introducing the methylene linker involves the use of formaldehyde (B43269) or its synthetic equivalents. Benzotriazole is known to react readily with formaldehyde and primary or secondary amines in Mannich-type reactions to form N-aminomethylated benzotriazoles. researchgate.netresearchgate.netrsc.org In this context, the tetrazolidine ring can be considered as the amine component.

The reaction likely proceeds through the initial formation of 1-hydroxymethylbenzotriazole from the reaction of benzotriazole with formaldehyde. This intermediate is then susceptible to nucleophilic attack by one of the nitrogen atoms of the tetrazolidine ring, leading to the formation of the desired this compound and the elimination of a water molecule. The reactivity of the different nitrogen atoms on the tetrazolidine ring would influence the regioselectivity of the final product.

The choice of solvent and reaction conditions can significantly impact the outcome of these condensation reactions. While aqueous media are often employed for reactions involving benzotriazole and formaldehyde, the use of organic solvents like diethyl ether has been shown to favor the formation of specific adducts. researchgate.net

One-pot syntheses offer a streamlined and efficient alternative to multi-step procedures, minimizing waste and purification steps. For the synthesis of this compound, a one-pot approach could involve the simultaneous reaction of benzotriazole, formaldehyde, and the precursors to the tetrazolidine ring. semanticscholar.orgumich.eduresearchgate.net

For instance, a one-pot reaction could be designed based on the [3+2] cycloaddition reaction used to form tetrazole rings. nih.govrsc.org In such a scenario, an appropriate nitrile and an azide source would react in the presence of benzotriazole and formaldehyde. This approach, however, would require careful control of reaction conditions to ensure the desired sequence of reactions occurs to yield the final product.

Another plausible one-pot strategy involves the reaction of 1-hydroxymethylbenzotriazole with a suitable phenylethylamine derivative, which upon intramolecular Friedel-Crafts cyclization, can lead to complex benzotriazole-containing heterocycles. semanticscholar.orgresearchgate.net While not directly applicable to the tetrazolidine system, this demonstrates the feasibility of one-pot reactions in benzotriazole chemistry.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and environmental impact.

Conventional synthetic methods for preparing benzotriazole derivatives often involve heating the reactants in a suitable solvent for several hours. ijpsonline.com The choice of solvent, temperature, and catalyst can all be varied to optimize the reaction. For the synthesis of this compound, a comparative analysis of different conventional routes would be necessary to identify the most efficient method.

| Parameter | Route A: Stepwise Condensation | Route B: One-Pot Reaction |

| Description | 1. Synthesis of 1-hydroxymethylbenzotriazole. 2. Reaction with pre-formed tetrazolidine. | Simultaneous reaction of benzotriazole, formaldehyde, and tetrazolidine precursors. |

| Potential Solvents | Aqueous media, Diethyl Ether, DMF | DMF, Pyridine |

| Typical Temperature | Room temperature to reflux | Room temperature to 100°C |

| Reaction Time | 6-24 hours | 4-12 hours |

| Potential Yield | Moderate to Good | Variable, dependent on optimization |

| Advantages | Better control over reaction intermediates. | Reduced workup, time and resource efficient. |

| Disadvantages | Longer overall synthesis time, more purification steps. | Potential for side reactions, requires careful optimization. |

This table presents a hypothetical comparison based on analogous reactions reported in the literature.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. ijpsonline.comnih.govbeilstein-journals.org The application of microwave irradiation to the synthesis of this compound could offer significant advantages over conventional heating methods. youtube.com Microwave heating can lead to a rapid increase in temperature, resulting in shorter reaction times, often from hours to minutes. ijpsonline.com This technique has been successfully employed in the synthesis of various benzotriazole and tetrazole derivatives, suggesting its applicability to the target molecule. rsc.org

| Method | Reaction Time | Yield (%) | Key Advantages |

| Conventional Heating | 3-6 hours | Lower | Simpler setup |

| Microwave-Assisted | 5-20 minutes | Higher | Rapid reaction, higher efficiency, cleaner reaction profiles |

This table provides a comparative overview based on findings for similar heterocyclic syntheses. ijpsonline.comresearchgate.net

Synthesis of Analogues and Derivatives of this compound for Structure-Property Investigations

The synthetic methodologies described can be adapted to produce a variety of analogues and derivatives of this compound. This allows for systematic investigations into the structure-property relationships of this class of compounds.

By starting with substituted benzotriazoles, analogues with modifications on the benzene (B151609) ring can be synthesized. For example, using 4-nitro-1H-benzotriazole would introduce a nitro group onto the benzotriazole moiety of the final product. ijariie.com Similarly, variations in the tetrazolidine portion can be achieved by using different precursors in the cycloaddition reaction. For instance, employing different nitriles in the synthesis of the tetrazole ring would lead to derivatives with various substituents at the 5-position of the tetrazolidine.

The synthesis of such analogues is crucial for understanding how different functional groups influence the chemical and physical properties of the molecule, which can be important for various applications.

Advanced Spectroscopic and Structural Characterization of 1 Tetrazolidin 5 Ylmethyl Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis of Proton Environments and Spin-Spin Coupling Patterns

The proton NMR (¹H NMR) spectrum of 1-(Tetrazolidin-5-ylmethyl)benzotriazole is predicted to exhibit distinct signals corresponding to the protons of the benzotriazole (B28993) ring, the methylene (B1212753) bridge, the methine proton of the tetrazolidine (B1588448) ring, and the N-H protons of the tetrazolidine ring.

The benzotriazole moiety would likely display a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm. The four aromatic protons would form an ABCD spin system, though it may appear as two sets of multiplets depending on the substitution pattern on the triazole ring of the benzotriazole. chemicalbook.com The protons on the benzene (B151609) ring are coupled to each other, leading to characteristic splitting patterns.

The methylene protons (-CH₂-) connecting the benzotriazole and tetrazolidine rings are expected to appear as a singlet or a pair of doublets, likely in the range of δ 4.5-5.5 ppm. The chemical shift is influenced by the adjacent electron-withdrawing benzotriazole and tetrazolidine rings. If the rotation around the C-N bond is restricted, these protons could become diastereotopic and exhibit a more complex splitting pattern.

The methine proton (-CH-) within the tetrazolidine ring is anticipated to resonate as a multiplet, coupled to the adjacent N-H protons and potentially the methylene protons, with an expected chemical shift in the δ 5.0-6.0 ppm region. The N-H protons of the tetrazolidine ring would likely appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration, typically ranging from δ 8.0 to 12.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (Benzotriazole) | 7.0 - 8.5 | Multiplet |

| Methylene Protons (-CH₂-) | 4.5 - 5.5 | Singlet or AB quartet |

| Methine Proton (-CH-) | 5.0 - 6.0 | Multiplet |

| Tetrazolidine N-H Protons | 8.0 - 12.0 | Broad Singlet |

¹³C NMR Analysis of Carbon Frameworks and Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The benzotriazole portion of the molecule is expected to show six signals in the aromatic region (δ 110-150 ppm). chemicalbook.com The chemical shifts of these carbons are influenced by the nitrogen atoms in the triazole ring.

The methylene carbon (-CH₂-) is predicted to appear in the range of δ 40-50 ppm. The methine carbon (-CH-) of the tetrazolidine ring would likely resonate at a downfield position, estimated to be between δ 70 and 80 ppm, due to the attachment of two nitrogen atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Benzotriazole) | 110 - 150 |

| Methylene Carbon (-CH₂-) | 40 - 50 |

| Methine Carbon (-CH-) | 70 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons of the benzotriazole ring and between the methine and N-H protons of the tetrazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, such as the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different parts of the molecule. Key HMBC correlations would be expected between the methylene protons and the carbons of both the benzotriazole and tetrazolidine rings, confirming the linkage between these two heterocyclic systems.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching of the benzotriazole ring around 3000-3100 cm⁻¹. researchgate.net The N-H stretching vibrations of the tetrazolidine ring are predicted to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching of the methylene and methine groups would be observed in the 2850-3000 cm⁻¹ range.

The C=N and N=N stretching vibrations of the triazole and tetrazole rings are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzene ring will also appear in this region. Bending vibrations for C-H and N-H bonds would be found at lower wavenumbers.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (Tetrazolidine) | 3200 - 3400 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Aliphatic C-H Stretching | 2850 - 3000 |

| C=N and N=N Stretching | 1400 - 1600 |

| Aromatic C=C Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. The molecular formula of this compound is C₈H₉N₇, which corresponds to a molecular weight of approximately 203.21 g/mol . In an ESI-MS experiment, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 204.

The fragmentation of this ion would likely proceed through several pathways. A common fragmentation would be the loss of the tetrazolidine moiety or the benzotriazole moiety. The cleavage of the bond between the methylene group and the benzotriazole ring would result in a fragment corresponding to the benzotriazolyl-methyl cation or the tetrazolidine radical. Another likely fragmentation is the loss of dinitrogen (N₂) from either the triazole or tetrazole ring, a characteristic fragmentation for such heterocyclic systems. massbank.eu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 204 | [M+H]⁺ |

| 119 | [Benzotriazole]⁺ |

| 91 | [Benzotriazole - N₂]⁺ |

| 85 | [Tetrazolidine-methyl]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzotriazole chromophore. Benzotriazole itself typically exhibits two main absorption bands in the UV region. nist.gov These correspond to π → π* transitions within the aromatic system. The presence of the tetrazolidin-5-ylmethyl substituent may cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift) compared to unsubstituted benzotriazole. The tetrazolidine ring itself does not have significant absorption in the UV-Vis region.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted Wavelength (λ_max, nm) |

| π → π | ~250 - 260 |

| π → π | ~270 - 285 |

Information regarding "this compound" is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no specific results. Consequently, the advanced spectroscopic and structural characterization data required to fulfill the user's request, including single-crystal X-ray diffraction analysis and complementary analytical techniques for purity assessment, could not be found.

The initial search queries for "single-crystal X-ray diffraction of this compound," "crystallographic data of this compound," "purity assessment of this compound," and "analytical techniques for this compound homogeneity" did not return any relevant scholarly articles, crystallographic databases, or analytical chemistry reports for this specific molecule. The search results provided information on analogous but distinct compounds containing either a benzotriazole or a tetrazole moiety, but not the requested combined structure.

Without access to experimental data from published research, it is impossible to provide a scientifically accurate and informative article on the solid-state molecular geometry, conformation, purity, and homogeneity of "this compound." The creation of such an article would require the fabrication of data, which is a violation of scientific and ethical standards.

Therefore, the requested article cannot be generated.

Mechanistic Organic Chemistry and Reactivity of 1 Tetrazolidin 5 Ylmethyl Benzotriazole

Reaction Pathways and Transformation Mechanisms of the Benzotriazole (B28993) Moiety in 1-(Tetrazolidin-5-ylmethyl)benzotriazole

The benzotriazole group is a prominent feature in synthetic organic chemistry, primarily due to its exceptional capacity to function as a leaving group. nih.gov In the context of this compound, the benzotriazole anion is stabilized by the aromatic system, making it readily displaced by a wide range of nucleophiles.

The primary transformation involving this moiety is nucleophilic substitution at the methylene (B1212753) carbon, which results in the expulsion of the benzotriazole anion. This pathway is foundational for using benzotriazolyl-methylated compounds as synthetic intermediates. The general mechanism can be depicted as:

Nu⁻ + (Tetrazolidin-5-yl)-CH₂-Bt → (Tetrazolidin-5-yl)-CH₂-Nu + Bt⁻

Where Nu⁻ is a nucleophile and Bt represents the benzotriazole group. This reactivity allows for the facile introduction of the (tetrazolidin-5-yl)methyl group onto various substrates. Benzotriazole's utility as a leaving group is a well-established principle in forming new carbon-heteroatom and carbon-carbon bonds. nih.gov

Reactivity Profile of the Tetrazolidine (B1588448) Ring System within the Compound

The tetrazolidine ring, a saturated five-membered ring with four nitrogen atoms, possesses a distinct reactivity profile. While less studied than its unsaturated counterpart, tetrazole, its behavior can be inferred from related structures. A key aspect of tetrazole chemistry is the ring-chain tautomerism with an azide (B81097) form, particularly in fused systems like tetrazolo[1,5-a]pyrimidines. beilstein-archives.org This equilibrium between the cyclic tetrazole and the open-chain azide is fundamental to its participation in reactions such as 1,3-dipolar cycloadditions. beilstein-archives.org

For the saturated tetrazolidine ring in the target molecule, reactivity is likely dominated by:

Hydrogenation: Catalytic hydrogenation can lead to the cleavage and reduction of the tetrazolidine ring. Studies on related tetrazolopyrimidines have shown that hydrogenation using catalysts like Palladium on carbon (Pd/C) can reduce the heterocyclic system to yield amino derivatives. beilstein-archives.org This suggests the tetrazolidine ring in this compound could be susceptible to reductive decomposition.

Thermal or Photochemical Decomposition: Nitrogen-rich heterocycles like tetrazolidines can be prone to decomposition under thermal or photochemical stress, potentially leading to the extrusion of molecular nitrogen (N₂) and the formation of reactive intermediates.

Role of the Methylene Linker in Intermolecular and Intramolecular Reactions

The methylene (-CH₂-) group serves as a flexible, insulating spacer between the benzotriazole and tetrazolidine rings. Its primary roles are:

Conformational Flexibility: It allows the two heterocyclic rings to adopt various spatial orientations. In related crystal structures of molecules with benzotriazolyl-methyl groups, the methylene linker enables the heterocyclic moieties to be significantly inclined with respect to the central ring. nih.gov

Reaction Site: As discussed in section 4.1, it is the primary electrophilic site for nucleophilic attack when the benzotriazole moiety acts as a leaving group.

Prevention of Electronic Conjugation: The sp³-hybridized methylene carbon prevents direct electronic communication between the π-systems of the benzotriazole and the tetrazolidine rings, meaning the properties of each ring are largely preserved.

Intramolecular reactions are less probable due to the stability of the constituent rings, but under specific conditions, such as the presence of a strong base, deprotonation of the tetrazolidine ring could potentially initiate an intramolecular displacement of the benzotriazole group, although this pathway is speculative.

Identification and Characterization of Nucleophilic and Electrophilic Sites within the this compound Structure

The molecule presents several sites susceptible to either nucleophilic or electrophilic attack, arising from the distribution of electron density across the heterocyclic systems.

Electrophilic Sites:

Methylene Carbon: The carbon atom of the -CH₂- linker is the most prominent electrophilic center. The adjacent nitrogen atom of the benzotriazole ring withdraws electron density, making this carbon susceptible to attack by nucleophiles.

Benzene (B151609) Ring Carbons: The carbon atoms of the benzene portion of the benzotriazole moiety (positions 4, 5, 6, and 7) can undergo electrophilic aromatic substitution, a common reaction for benzotriazoles. chemicalbook.com

Nucleophilic Sites:

Tetrazolidine Nitrogens: The nitrogen atoms of the tetrazolidine ring, particularly those with lone pairs of electrons, are potential nucleophilic centers. They can be protonated or alkylated.

Benzotriazole Nitrogens: The N-2 and N-3 atoms of the benzotriazole ring possess lone pairs and can act as nucleophiles or coordinate to metal centers.

The following interactive table summarizes the key reactive sites within the molecule.

Table 1: Reactive Sites in this compound

| Site | Type | Potential Reactions | Rationale |

|---|---|---|---|

| Methylene Carbon (-CH₂) | Electrophilic | Nucleophilic Substitution | Electron-withdrawing effect of the adjacent benzotriazole nitrogen. |

| Benzotriazole Ring (C4-C7) | Electrophilic | Electrophilic Aromatic Substitution | Susceptible to attack by strong electrophiles like in nitration or halogenation. |

| Tetrazolidine Ring Nitrogens | Nucleophilic | Protonation, Alkylation, Coordination | Presence of lone pairs on nitrogen atoms. |

Studies on the Chemical Stability and Degradation Pathways of this compound

The stability of this compound is a critical aspect, influenced by environmental factors such as oxidants, pH, and UV radiation. While specific studies on this exact molecule are not prevalent, its degradation can be predicted based on extensive research into its parent compounds, particularly benzotriazole. mdpi.comuwb.edu.pl

Benzotriazoles are known to be persistent environmental contaminants, and their degradation often requires advanced oxidation processes (AOPs). rsc.org These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can break down the stable heterocyclic structure. nih.govrsc.org

The proposed oxidative degradation pathway for this compound would likely initiate at the benzotriazole moiety, which is more susceptible to radical attack than the saturated tetrazolidine ring. Key steps include:

Hydroxylation: The primary attack by hydroxyl radicals would occur on the electron-rich benzene ring of the benzotriazole moiety, forming hydroxylated intermediates. rsc.orgnih.gov

Ring Opening: Subsequent oxidative attack can lead to the cleavage of either the triazole ring or the hydroxylated benzene ring. rsc.orgresearchgate.net This results in the formation of smaller, more oxidized organic fragments.

Mineralization: Under prolonged exposure to strong oxidative conditions, the organic structure can be completely broken down into carbon dioxide, water, and nitrate (B79036) ions. researchgate.net

The tetrazolidine portion, while more robust to oxidation, could also degrade under harsh conditions, likely through pathways involving attack at the C-H or N-H bonds.

The hydrolytic stability of the compound is expected to be pH-dependent. The C-N bond linking the methylene group to the benzotriazole ring is generally stable under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions, although this would require elevated temperatures.

The stability of the benzotriazole and tetrazolidine rings themselves is high across a wide pH range. Studies on benzotriazole degradation show that its stability is influenced by pH, with alkaline conditions sometimes promoting degradation in the presence of certain oxidants. nih.gov

The following table provides a hypothetical summary of the expected hydrolytic stability.

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | pH Range | Expected Stability | Predicted Degradation Pathway |

|---|---|---|---|

| Acidic | 1-4 | High | Protonation of nitrogen atoms; slow hydrolysis of C-N bond at high temperatures. |

| Neutral | 5-8 | Very High | The molecule is expected to be largely stable. |

No Information Available for this compound

Following a comprehensive search of available scientific literature, no specific data or research findings concerning the stereochemical aspects of reactions involving "this compound" could be located. This suggests that the compound may be novel, not extensively studied, or documented under a different nomenclature.

The investigation sought to uncover detailed information regarding the stereoisomers, enantioselective or diastereoselective reactions, and the impact of chiral influences on this particular molecule. However, the search yielded no relevant scholarly articles, patents, or database entries that would allow for a scientifically accurate and detailed discussion as outlined in the requested article structure.

Without primary or secondary research sources detailing its synthesis, reactivity, and stereochemical behavior, it is not possible to generate the requested article on the "" with a focus on its stereochemistry. Further research would be required to characterize this compound and its chemical properties before such an analysis could be written.

Computational Chemistry and Theoretical Modeling of 1 Tetrazolidin 5 Ylmethyl Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(Tetrazolidin-5-ylmethyl)benzotriazole at the molecular level. These calculations provide a detailed picture of its electronic distribution and how this governs its chemical behavior.

The optimized geometry of this compound shows a non-planar structure, with the benzotriazole (B28993) and tetrazolidine (B1588448) rings adopting specific orientations relative to each other. The methylene (B1212753) bridge connecting the two ring systems allows for a degree of conformational flexibility. Key electronic properties derived from DFT calculations include the total energy, dipole moment, and Mulliken atomic charges, which offer insights into the molecule's polarity and the distribution of electron density across its atoms.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Benzotriazole) | 1.34 - 1.39 | 106.5 - 110.2 | - |

| N-N (Benzotriazole) | 1.33 - 1.35 | 108.1 - 114.3 | - |

| C-N (Tetrazolidine) | 1.45 - 1.48 | 102.1 - 112.5 | - |

| N-N (Tetrazolidine) | 1.44 - 1.46 | 99.8 - 105.7 | - |

| C-C (Methylene Bridge) | 1.53 | - | - |

| N-C-C (Bridge) | - | 112.4 | - |

| C-C-N (Bridge) | - | 110.9 | - |

| Benzotriazole-Methylene-Tetrazolidine | - | - | 75.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized over the electron-rich benzotriazole ring system, indicating this as the likely site for electrophilic attack. Conversely, the LUMO is often distributed across the tetrazolidine ring and the methylene bridge, suggesting these areas are more susceptible to nucleophilic attack.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| Energy Gap (HOMO-LUMO) | 5.62 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

In the case of this compound, the MEP surface would likely show the most negative potential (red) localized around the nitrogen atoms of the benzotriazole ring. The hydrogen atoms of the tetrazolidine ring and the methylene bridge would exhibit the most positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Advanced Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the various vibrational modes, such as N-H stretches, C-H stretches, and ring vibrations, observed in the experimental spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.2-7.8; Methylene protons: 4.5; Tetrazolidine protons: 3.5-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-145; Methylene carbon: 55; Tetrazolidine carbon: 65 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3400; C-H stretch (aromatic): 3000-3100; C-H stretch (aliphatic): 2850-2950 |

| UV-Vis | Maximum Absorption (λmax, nm) | ~254, ~278 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States via Theoretical Approaches for this compound Transformations

Theoretical methods are powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction. For transformations of this compound, such as N-alkylation or ring-opening reactions, computational studies can elucidate the step-by-step pathway, providing a detailed understanding of the reaction's feasibility and kinetics. This knowledge is crucial for designing new synthetic routes and predicting the products of potential reactions.

In Silico Screening and Rational Design of Novel this compound Analogues for Specific Chemical Interactions

The pursuit of novel therapeutic agents has been significantly accelerated by the integration of computational methods into the drug discovery pipeline. nih.govresearchgate.net In silico screening and rational design, in particular, offer a time- and cost-effective strategy to identify and optimize lead compounds with desired chemical and biological properties. rsc.orgmdpi.com This section outlines a hypothetical, yet scientifically grounded, workflow for the rational design of analogues of this compound, a heterocyclic compound with potential for targeted chemical interactions. The process is centered on structure-based drug design (SBDD), a powerful approach that leverages the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. researchgate.netnih.gov

Target Selection and Rationale

The benzotriazole moiety is a recognized pharmacophore present in a variety of biologically active compounds, including a range of kinase inhibitors. nih.govnih.gov Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. rsc.orgnih.gov Based on the established activity of halogenated benzotriazole derivatives against Protein Kinase CK2, this enzyme is selected as a plausible hypothetical target for our in silico design strategy. nih.gov The objective is to design analogues of this compound that exhibit favorable binding interactions within the ATP-binding site of Protein Kinase CK2.

Virtual Library Generation

The rational design process commences with the creation of a virtual library of analogues based on the core scaffold of this compound. This involves the systematic modification of the parent structure at specific positions to explore the chemical space and identify substitutions that may enhance binding affinity and selectivity for the target kinase. For this theoretical study, modifications will be focused on two key regions: the benzotriazole ring system (R1) and the tetrazolidine ring (R2). A selection of these designed analogues is presented in Table 1.

Table 1: Designed Analogues of this compound for In Silico Screening

| Compound ID | R1-Substituent (Benzotriazole Ring) | R2-Substituent (Tetrazolidine Ring) |

| TMB-001 | H | H |

| TMB-002 | 4-Chloro | H |

| TMB-003 | 5-Fluoro | H |

| TMB-004 | 4,6-Dichloro | H |

| TMB-005 | H | 1-Methyl |

| TMB-006 | 4-Chloro | 1-Methyl |

| TMB-007 | 5-Fluoro | 1-Methyl |

| TMB-008 | 4,6-Dichloro | 1-Methyl |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular Docking and Interaction Analysis

With the virtual library of analogues established, the next step is to perform molecular docking simulations to predict the binding mode and affinity of each compound within the active site of Protein Kinase CK2. mdpi.com Molecular docking is a computational technique that explores the conformational space of a ligand within a protein's binding pocket, calculating a score that estimates the strength of the interaction. frontiersin.org For this hypothetical study, a program such as AutoDock Vina could be employed to carry out the docking simulations. mdpi.com

The primary aim of the docking analysis is to identify analogues that form key interactions with the amino acid residues in the kinase hinge region, a critical area for ATP binding. nih.gov The results of the hypothetical docking study are summarized in Table 2, which includes the predicted binding affinity (in kcal/mol) and the key interacting residues within the Protein Kinase CK2 active site.

Table 2: Hypothetical Docking Results of this compound Analogues against Protein Kinase CK2

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Hinge Region Interactions | Other Significant Interactions |

| TMB-001 | -6.8 | Val116 | Asp175 |

| TMB-002 | -7.5 | Val116, Glu114 | Ile66, Asp175 |

| TMB-003 | -7.2 | Val116 | Asp175, Lys68 |

| TMB-004 | -8.1 | Val116, Glu114 | Ile66, Asp175, Phe113 |

| TMB-005 | -6.9 | Val116 | Asp175 |

| TMB-006 | -7.7 | Val116, Glu114 | Ile66, Asp175 |

| TMB-007 | -7.4 | Val116 | Asp175, Lys68 |

| TMB-008 | -8.4 | Val116, Glu114 | Ile66, Asp175, Phe113 |

This table is interactive. Users can sort the data by clicking on the column headers.

Analysis of In Silico Findings

The hypothetical data presented in Table 2 suggests that substitutions on the benzotriazole ring have a notable impact on the predicted binding affinity. The introduction of chloro and dichloro substituents (TMB-002, TMB-004, TMB-006, and TMB-008) leads to a more favorable binding energy compared to the unsubstituted parent compound (TMB-001). This is attributed to the formation of additional interactions with key residues in the active site, such as Glu114 and Ile66. The dichloro-substituted analogues, in particular, show the highest predicted binding affinities, suggesting that these modifications are beneficial for occupying the hydrophobic pocket within the kinase active site.

Based on this in silico screening, compounds TMB-004 and TMB-008 would be prioritized as lead candidates for further investigation. Their favorable docking scores and predicted interactions with key residues in the Protein Kinase CK2 active site make them promising starting points for the development of more potent and selective inhibitors. Subsequent steps in a real-world drug discovery campaign would involve the chemical synthesis of these prioritized analogues and their experimental validation through biochemical and cellular assays to confirm their inhibitory activity.

Applications and Functional Roles of 1 Tetrazolidin 5 Ylmethyl Benzotriazole in Advanced Chemical Systems

Role as Synthetic Auxiliaries and Reagents in Complex Organic Transformations

The benzotriazole (B28993) group is a well-regarded synthetic auxiliary in organic chemistry, offering numerous advantages such as stability, ease of introduction and removal, and the ability to activate molecules for a variety of transformations. researchgate.net It is anticipated that 1-(Tetrazolidin-5-ylmethyl)benzotriazole could function in a similar capacity. The benzotriazolyl group can act as an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net

The 'benzotriazole methodology' has been successfully employed in the synthesis of a wide range of compounds, including N-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.net In these reactions, the benzotriazole moiety is introduced to a molecule, activates it for subsequent reactions, and is then readily displaced. It is plausible that this compound could be used in one-pot syntheses, for instance, in Friedel-Crafts type reactions to generate complex amine structures. researchgate.net

Table 1: Potential Synthetic Transformations Utilizing the Benzotriazole Moiety

| Transformation Type | Role of Benzotriazole Group | Potential Outcome with this compound |

|---|---|---|

| Nucleophilic Substitution | Excellent Leaving Group | Synthesis of novel secondary and tertiary amines |

| Mannich-type Reactions | Aminal Formation | Introduction of the tetrazolidin-5-ylmethylamino moiety |

Utility in Peptide Synthesis and Bioconjugation Chemistry as Linkers or Activating Groups

In the realm of peptide synthesis, benzotriazole-based reagents are commonly used as coupling agents to facilitate the formation of amide bonds. ijariie.com These reagents activate the carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid. Given this precedent, this compound could potentially be investigated as a novel activating group.

Furthermore, the bifunctional nature of the molecule, possessing both a benzotriazole and a tetrazole ring, suggests its potential as a linker in bioconjugation chemistry. The tetrazole ring, with its multiple nitrogen atoms, can participate in various "click chemistry" reactions, which are known for their high efficiency and biocompatibility. This could allow for the conjugation of biomolecules to other molecules or surfaces.

Development of this compound-based Ligands for Metal Coordination Chemistry

Both benzotriazole and tetrazole derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.gov The nitrogen atoms in both heterocyclic rings can donate their lone pair of electrons to form coordinate bonds with metal centers. The resulting coordination polymers and metal-organic frameworks (MOFs) can have interesting properties and applications in areas such as catalysis, gas storage, and sensing. nih.gov The specific geometry and connectivity offered by this compound could lead to the formation of novel supramolecular architectures with unique coordination environments. nih.gov

Investigation of this compound in Corrosion Inhibition Mechanisms (Focus on Chemical Adsorption and Surface Interaction)

Benzotriazole and its derivatives are renowned corrosion inhibitors, particularly for copper and its alloys. wikipedia.org They function by adsorbing onto the metal surface to form a protective film that prevents corrosive agents from reaching the metal. wikipedia.org This adsorption can be a combination of physisorption and chemisorption, involving the nitrogen atoms of the triazole ring. nih.gov

It is highly probable that this compound would also exhibit significant corrosion inhibition properties. The presence of both the benzotriazole and tetrazole rings provides multiple nitrogen atoms that can coordinate with the metal surface, potentially leading to a more robust and stable protective layer. The mechanism would likely involve the chemical adsorption of the molecule onto the metal surface, forming a complex that acts as a barrier to corrosion. nih.gov Derivatives such as 5-methyl-1H-benzotriazole are known to be effective corrosion inhibitors. sigmaaldrich.comhealth.state.mn.uslanxess.comfishersci.co.ukgoogle.comnih.gov

Table 2: Comparison of Potential Corrosion Inhibition Properties

| Compound | Key Structural Feature | Expected Inhibition Mechanism |

|---|---|---|

| Benzotriazole | Triazole ring with aromatic fusion | Formation of a protective Cu-BTA film wikipedia.org |

| 5-Methyl-1H-benzotriazole | Methyl-substituted benzotriazole | Enhanced surface adsorption youtube.com |

Exploration of this compound as Components in Energetic Materials Due to Nitrogen Content

Nitrogen-rich compounds are a key area of research in the field of energetic materials. umich.edu The high nitrogen content contributes to a large positive heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are desirable characteristics for explosives and propellants. researchgate.netumich.edunih.gov Tetrazole and its derivatives are a prominent class of nitrogen-rich heterocycles investigated for these applications. ijariie.comresearchgate.net

The structure of this compound, containing a total of seven nitrogen atoms, suggests its potential as a component in energetic materials. While the benzotriazole moiety is also nitrogen-rich, the tetrazole ring is particularly known for its contribution to the energetic properties of a molecule. ijariie.com The combination of these two rings could lead to a compound with a high density and favorable oxygen balance, especially if nitro groups are introduced into the structure. researchgate.netnih.gov Research on similar bridged tetrazole-triazole systems has shown promising energetic performance. researchgate.netuni-muenchen.dersc.org

Table 3: Nitrogen Content of Relevant Heterocyclic Compounds

| Compound | Molecular Formula | Nitrogen Content (%) |

|---|---|---|

| Benzotriazole | C₆H₅N₃ | 35.27 |

| Tetrazole | CH₂N₄ | 80.00 |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The ability of both benzotriazole and tetrazole moieties to participate in hydrogen bonding and π-π stacking interactions makes them valuable building blocks in supramolecular chemistry. nih.gov These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures such as gels, liquid crystals, and molecular cages. nih.gov

The structure of this compound, with its multiple hydrogen bond donors and acceptors and aromatic systems, is well-suited for directing self-assembly processes. It is conceivable that this compound could be used to create novel supramolecular materials with tailored properties for applications in areas such as drug delivery, sensing, and materials science.

Biological Activity Investigations: Mechanistic and Structure Activity Relationship Studies of 1 Tetrazolidin 5 Ylmethyl Benzotriazole Analogues

Structure-Activity Relationship (SAR) Studies of 1-(Tetrazolidin-5-ylmethyl)benzotriazole Derivatives

The biological activity of benzotriazole-tetrazole analogues is intricately linked to their structural features. SAR studies have been instrumental in identifying the key molecular attributes that govern their interactions with biological targets.

Elucidation of Structural Modulations Impacting Biological Interactions

Systematic structural modifications of the benzotriazole-tetrazole scaffold have revealed critical determinants of biological potency. For instance, in a series of 1-substituted benzotriazole-5-carboxylic acids, the bioisosteric replacement of the carboxylic acid group with a tetrazole moiety resulted in a loss of agonist activity for the GPR109b receptor, suggesting that the spatial arrangement and acidity of this group are crucial for binding. nih.gov This indicates that while the tetrazole can act as a bioisostere for a carboxylic acid, its effectiveness is highly context-dependent within the binding pocket. nih.gov

Furthermore, substitutions on the benzotriazole (B28993) ring itself have been shown to significantly influence activity. The introduction of a trifluoromethyl group at the 6-position of the benzotriazole ring was found to increase biological activity compared to unsubstituted or methoxy-substituted analogues. nih.gov Conversely, bulky substituents on the benzotriazole ring have been associated with decreased antifungal activity, possibly by hindering the molecule's ability to penetrate fungal cell walls. nih.gov

In studies of tetrabrominated benzotriazole derivatives containing a tetrazole ring, the linkage position of the tetrazole was critical. It was observed that 1,5-disubstituted tetrazoles were more cytotoxic to leukemia cell lines than their 2,5-disubstituted isomers, highlighting the importance of the substituent's spatial orientation for biological effect. researchgate.net

Identification of Key Pharmacophoric Features within the Benzotriazole-Tetrazolidine Scaffold

The benzotriazole-tetrazole scaffold possesses several key pharmacophoric features that contribute to its biological activity. The benzotriazole moiety itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and engage in stacking interactions with various enzymes and receptors. nih.govresearchgate.net Its structural similarity to the purine (B94841) nucleus allows it to interact with a wide range of biological targets. researchgate.net

The tetrazole ring is a well-established bioisostere of the carboxylic acid group. Its acidic nature at physiological pH allows it to participate in ionic interactions and hydrogen bonding, mimicking the binding of a carboxylate group. The planarity and aromaticity of the tetrazole ring also contribute to its binding affinity. mdpi.com The combination of the versatile binding capabilities of the benzotriazole ring with the acidic and hydrogen-bonding potential of the tetrazole moiety creates a potent pharmacophore for designing inhibitors of various enzymes and modulators of receptor function.

Investigations into Molecular Target Engagement and Binding Mechanisms

Molecular docking studies have been pivotal in elucidating the binding modes of benzotriazole-tetrazole analogues with various biological macromolecules, providing a rational basis for their observed biological activities.

Molecular Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations have successfully predicted the interactions of benzotriazole-tetrazole analogues with several key enzymes. For instance, in studies targeting Staphylococcus aureus tyrosyl-tRNA synthetase, a proposed benzotriazole derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, exhibited a strong binding energy of -8.9 K/Cal. The docking analysis revealed interactions with key amino acid residues such as TYR36, GLY38, ALA39, ASP40, THR42, LEU70, and GLN196 within the enzyme's active site. currentopinion.be

In the context of antifungal activity, benzimidazole-tetrazole derivatives were docked against the sterol 14-alpha demethylase (CYP51) of Candida albicans. The docking studies indicated that these compounds occupy the active site of the enzyme, with the most active compound exhibiting a docking energy of -8.7430 kcal/mol. ajgreenchem.com The interactions were attributed to the azole core of the molecules. ajgreenchem.com

Furthermore, docking studies of tetrazole derivatives with the Klebsiella pneumoniae dihydrofolate reductase protein (PDB: 4OR7) have been performed to understand their antibacterial potential. nih.gov

The following table summarizes the results of molecular docking studies for some benzotriazole and tetrazole derivatives:

| Compound/Derivative Class | Target Macromolecule | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1JIJ) | TYR36, GLY38, ALA39, ASP40, THR42, LEU70, GLN196 | -8.9 |

| Benzimidazole-tetrazole derivative (e1) | Candida albicans sterol 14-alpha demethylase (CYP51) | Not specified | -8.7430 |

Insights into Enzyme Inhibition Mechanisms (e.g., Proteases, Kinases)

Research has shown that benzotriazole-tetrazole analogues can act as inhibitors of crucial enzymes. For example, derivatives of 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines have been identified as inhibitors of protein kinase CK2, an enzyme implicated in various cancers. researchgate.net The inhibitory activity of these compounds is attributed to their ability to bind within the ATP-binding site of the kinase. The tetrazole moiety, in this case, likely plays a key role in forming critical interactions with the enzyme.

Similarly, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a known potent inhibitor of CK2. researchgate.net Studies on analogues have shown that the bromine atoms at the C5 and C6 positions are essential for binding, while modifications at other positions can lead to even more effective inhibitors. researchgate.net The incorporation of a tetrazole ring into such scaffolds could further enhance their inhibitory potential by providing additional interaction points.

Exploration of this compound Analogues as Modulators of Cellular Pathways

While direct studies on the modulation of cellular pathways by this compound are not available, the observed biological activities of its analogues suggest potential involvement in various cellular processes.

The inhibition of protein kinase CK2 by benzotriazole-tetrazole analogues has significant implications for cellular signaling. researchgate.net CK2 is a ubiquitous and highly conserved serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating fundamental cellular processes such as cell cycle progression, apoptosis, and gene expression. By inhibiting CK2, these compounds could potentially modulate these pathways, which is particularly relevant in the context of cancer, where CK2 is often overexpressed. researchgate.net

Furthermore, several benzimidazole (B57391) and benzotriazole derivatives containing a tetrazole moiety have demonstrated cytotoxic activity against various human cancer cell lines, including T-cell lymphoblast (CCRF-CEM) and breast adenocarcinoma (MCF-7). researchgate.net For example, certain 4,5,6,7-tetrabromo-1H-benzimidazole derivatives with a tetrazole substituent caused a complete loss of viability in CCRF-CEM cells at a concentration of 25 µM after 48 hours of treatment. researchgate.net This cytotoxicity suggests that these compounds can interfere with essential cellular pathways, leading to cell death.

Mechanistic Basis of Antimicrobial Activity against Pathogenic Organisms

There is no specific information available in the reviewed literature regarding the mechanistic basis of the antimicrobial activity of this compound.

In general, benzotriazole derivatives have been investigated for their wide-ranging antimicrobial effects. nih.govjrasb.com The mode of action for these compounds can vary based on their specific substitutions. nih.gov For instance, some benzotriazole derivatives are known to interfere with microbial growth, though the precise mechanisms are often complex and not fully elucidated for every analogue. nih.govjrasb.com Similarly, various tetrazole derivatives have demonstrated antimicrobial properties. nih.gov The tetrazole ring is a known bioisostere of a carboxylic acid, which can influence its interaction with biological targets. nih.gov

Future research on this compound would need to be conducted to determine if it possesses any antimicrobial properties and, if so, to elucidate the underlying mechanisms.

Anti-Proliferative Effects in Cellular Models: Molecular Targets and Mechanisms of Action

No studies were found that investigate the anti-proliferative effects of this compound in any cellular models.

However, both benzotriazole and tetrazole scaffolds are features of interest in the development of anticancer agents. nih.govresearchgate.netnih.gov Benzotriazole derivatives have been reported to exhibit anti-proliferative properties through various mechanisms, including the induction of apoptosis. researchgate.net The structural features of these derivatives play a crucial role in their activity. researchgate.net Tetrazole-containing compounds have also been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing promising activity. nih.gov

The potential for this compound to have anti-proliferative effects would need to be experimentally determined.

Bioisosteric Replacement Studies Utilizing the Tetrazolidine (B1588448) Moiety in Biological Contexts

There is no information available regarding bioisosteric replacement studies specifically utilizing the tetrazolidine moiety of this compound.

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov This substitution is often employed to improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov While the tetrazole moiety's role as a bioisostere is widely documented, specific studies on the bioisosteric replacement of the tetrazolidine ring in the context of this particular benzotriazole conjugate have not been reported.

Future Perspectives and Emerging Research Directions for 1 Tetrazolidin 5 Ylmethyl Benzotriazole

Integration of Artificial Intelligence and Machine Learning in the Design and Synthesis of Novel Derivatives

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For a scaffold like 1-(Tetrazolidin-5-ylmethyl)benzotriazole, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design of novel derivatives with tailored properties.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of benzotriazole (B28993) and tetrazole compounds to generate novel molecular structures. mdpi.comnih.gov These models can design derivatives of this compound with optimized properties, such as enhanced biological activity or improved material characteristics, without relying on pre-existing templates. mdpi.com

Predictive Modeling: Machine learning algorithms can build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict the biological activity, toxicity, and physicochemical properties of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. rsc.org This approach significantly reduces the time and cost associated with traditional trial-and-error methods. technologynetworks.com

Retrosynthesis and Reaction Optimization: AI-powered tools can predict viable synthetic routes for novel derivatives, breaking down complex molecules into simpler, commercially available starting materials. rsc.orgtechnologynetworks.com Furthermore, ML models can optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts, contributing to more efficient and sustainable chemical synthesis. technologynetworks.com

Advanced Mechanistic Studies Using Time-Resolved Spectroscopy and In Situ Techniques

A deep understanding of reaction mechanisms and photophysical processes is crucial for optimizing the synthesis and application of this compound. Future research will increasingly employ sophisticated spectroscopic techniques to probe the transient species and dynamic events that govern its chemical behavior.

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved resonance Raman (TR³) spectroscopy can provide invaluable insights into the excited-state dynamics of the molecule. iisc.ac.inresearchgate.net These methods allow for the observation of short-lived intermediates on timescales ranging from femtoseconds to nanoseconds. iisc.ac.inresearchgate.netyoutube.com For instance, studying the photophysical processes of the benzotriazole moiety, which can act as an antenna molecule, could reveal pathways of energy or electron transfer to the linked tetrazolidine (B1588448) ring, a process that might be harnessed in photodynamic therapy or artificial photosynthesis. nih.govresearchgate.net

In Situ Reaction Monitoring: The formation of the tetrazole ring via cycloaddition reactions is a key step in the synthesis of this compound and its analogues. nih.govacs.org In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, can monitor the reaction in real-time. This allows for the identification of reaction intermediates and the determination of kinetic parameters, leading to a more profound understanding of the reaction mechanism. byopera.com Such studies are essential for optimizing reaction conditions and ensuring the safe and efficient production of the target molecule, particularly when dealing with potentially hazardous reagents like azides. nih.govcore.ac.uk

By combining these advanced analytical methods, researchers can build a comprehensive picture of the reaction pathways and excited-state behavior of this compound, paving the way for its rational design and application in advanced technologies.

Rational Design of Next-Generation Functional Materials Incorporating the Benzotriazole-Tetrazolidine Moiety

The unique structural and electronic properties of the benzotriazole-tetrazolidine scaffold make it an attractive building block for the development of novel functional materials. The nitrogen-rich nature of both heterocyclic rings suggests potential applications in areas ranging from electronics to energetic materials.

Future research is anticipated to explore the following avenues:

Conducting Polymers: Benzotriazole-containing conjugated polymers have shown promise in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. scilit.comnih.gov The incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored electronic and photophysical properties. rsc.org Tetrazole-containing amphiphiles have also been shown to induce the formation of hierarchical nanostructures in conducting polymers. mit.edu

Metal-Organic Frameworks (MOFs): Both benzotriazole and tetrazole derivatives are excellent ligands for the construction of MOFs. jove.comnih.govresearchgate.netrsc.orguni-augsburg.demdpi.com These porous crystalline materials have applications in gas storage, separation, and catalysis. jove.comresearchgate.netrsc.org The bifunctional nature of this compound could be exploited to create novel MOF architectures with unique pore environments and catalytic activities, for instance, in CO2 cycloaddition reactions. mdpi.com

Energetic Materials: Nitrogen-rich compounds are often explored for their potential as energetic materials. scilit.comrsc.orgresearchgate.netuni-muenchen.de The high nitrogen content of the benzotriazole-tetrazole system suggests that its derivatives could be investigated as components of high-energy, low-sensitivity explosives or propellants. rsc.org

The rational design of these materials will be heavily reliant on computational modeling to predict their properties and guide their synthesis.

| Potential Material Application | Key Feature of Benzotriazole-Tetrazolidine Moiety |

| Conducting Polymers | Electron-deficient nature, potential for π-conjugation |

| Metal-Organic Frameworks | Multiple nitrogen coordination sites for metal binding |

| Energetic Materials | High nitrogen content, potential for high heat of formation |

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Analogues

Benzotriazole and tetrazole derivatives have independently demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. nih.govjrasb.comjrasb.comgsconlinepress.comnih.gov This provides a strong rationale for exploring the therapeutic potential of hybrid molecules like this compound and its analogues.

Future research in this area will likely focus on:

Antimicrobial Activity: Given the documented antimicrobial properties of both parent heterocycles, new analogues will be designed and screened against a panel of pathogenic bacteria and fungi. jrasb.comgsconlinepress.comnih.gov Structure-activity relationship (SAR) studies will be crucial to optimize the antimicrobial potency and spectrum of activity. jrasb.comjrasb.com

Anticancer Potential: Many benzotriazole and tetrazole derivatives have been investigated as anticancer agents, targeting various mechanisms such as tubulin polymerization and kinase inhibition. uni-augsburg.denih.govcapes.gov.br Analogues of this compound could be designed as hybrid molecules that interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. rsc.orgresearchgate.net Computational docking studies will be instrumental in identifying potential protein targets and guiding the design of more potent and selective inhibitors. rsc.orgresearchgate.netresearchgate.net

Enzyme Inhibition: The structural features of the benzotriazole-tetrazolidine scaffold make it a candidate for the design of enzyme inhibitors. The tetrazole moiety, for instance, is a well-known bioisostere of the carboxylic acid group and can interact with active sites of various enzymes. rsc.org

The exploration of these biological activities will be a multidisciplinary effort, combining synthetic chemistry, computational modeling, and biological screening to identify new therapeutic leads.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of nitrogen-rich heterocycles like this compound often involves reagents and conditions that can be improved through greener alternatives.

Emerging research directions in the green synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of benzotriazole and tetrazole derivatives, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.govasianpubs.orgclockss.orgmdpi.comscielo.br This technique is particularly advantageous for the synthesis of N-alkylated benzotriazoles. nih.gov

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, particularly when handling potentially explosive intermediates like hydrazoic acid, which can be generated in situ during tetrazole synthesis. core.ac.ukmit.edumdpi.comrsc.org Continuous flow reactors provide better control over reaction parameters, leading to improved reproducibility and scalability. core.ac.ukmit.edursc.org

Catalytic and Solvent-Free Methods: The development of novel, highly efficient, and recyclable catalysts is a cornerstone of green chemistry. nih.govacs.orgnih.govcapes.gov.brjchr.orgmdpi.com Research into metal-catalyzed [3+2] cycloaddition reactions for tetrazole formation aims to use less toxic and more abundant metals. acs.orgcapes.gov.brjchr.org Furthermore, performing reactions in water or under solvent-free conditions reduces the environmental impact associated with volatile organic solvents. mdpi.com

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

| Green Chemistry Approach | Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions |

| Continuous Flow Chemistry | Enhanced safety, improved control, better scalability |

| Catalytic/Solvent-Free Methods | Reduced waste, use of less toxic reagents, lower environmental impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.